molecular formula C20H23N3O B2459297 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline CAS No. 219989-07-8

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline

Cat. No.: B2459297
CAS No.: 219989-07-8
M. Wt: 321.424
InChI Key: NHMIBCQVTUBROE-QPJJXVBHSA-N
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Description

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline is a complex organic compound with the molecular formula C20H23N3O It features a piperazine ring substituted with a phenylprop-2-en-1-yl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonium salts in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The phenylprop-2-en-1-yl group may enhance binding affinity and specificity, while the aniline moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • **4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}benzene
  • **4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}phenol

Uniqueness

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a phenylprop-2-en-1-yl group and an aniline moiety is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

(4-aminophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c21-19-10-8-18(9-11-19)20(24)23-15-13-22(14-16-23)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16,21H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMIBCQVTUBROE-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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